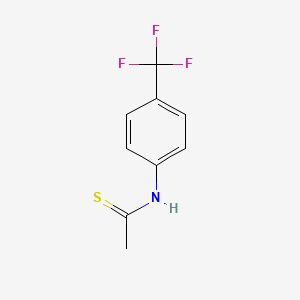

N-(4-(Trifluoromethyl)phenyl)ethanethioamide

Description

N-(4-(Trifluoromethyl)phenyl)ethanethioamide is a thioamide derivative characterized by a trifluoromethyl (-CF₃) substituent on the phenyl ring. The compound belongs to a class of sulfur-containing aromatic amides, where the thioamide (-C(S)NH₂) group replaces the traditional carbonyl oxygen of amides. This structural modification enhances electron-withdrawing properties and influences reactivity, solubility, and biological activity.

Properties

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]ethanethioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NS/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMHSFLLSVQNGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Trifluoromethyl)phenyl)ethanethioamide typically involves the reaction of 4-(trifluoromethyl)aniline with ethanethioamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Cyclization Reactions

This compound participates in sulfur-mediated cyclization processes to form heterocyclic systems. A 2024 study demonstrated its conversion to 1,2,3-thiadiazoles under oxidative conditions :

Reaction Conditions

-

Catalyst : Tetrabutylammonium iodide (TBAI)

-

Oxidant : Potassium persulfate (K₂S₂O₈)

-

Solvent : Dimethylacetamide (DMAC) at 100°C

-

Yield : 46-77% depending on substituents

Table 1: Thiadiazole Derivatives Synthesis

| Substituent (R) | Product Structure | Yield (%) |

|---|---|---|

| 4-Tolyl | Thiadiazole | 46 |

| 4-Methoxyphenyl | Thiadiazole | 71 |

| 4-Chlorophenyl | Thiadiazole | 58 |

| 4-Bromophenyl | Thiadiazole | 75 |

Key mechanistic steps involve initial sulfur insertion followed by oxidative cyclization .

Solvent-Controlled Regioselectivity

A 2024 investigation revealed solvent-dependent regiochemistry in reactions with isothiocyanates :

In Aprotic Solvents (THF with NaH/18-crown-6):

-

Nitrogen acts as the nucleophilic center

-

Forms imino-1,3-diphenyl-2,4-imidazolidinedithione derivatives (e.g., 18a )

In Protic Solvents:

-

Sulfur becomes the dominant nucleophilic site

-

Produces thiazolidinethione isomers (e.g., 17 )

Substitution Reactions

The trifluoromethyl group directs electrophilic aromatic substitution at the para position, while the thioamide moiety participates in nucleophilic substitutions:

Halogenation Example

-

Reagents : Chlorine/bromine in acetic acid

-

Product : 3-Halo-N-(4-(trifluoromethyl)phenyl)ethanethioamides

Oxidation:

-

Reagents : H₂O₂ or m-CPBA

-

Products : Sulfoxides (R-S(O)-R') or sulfones (R-SO₂-R')

-

Application : Enhances polarity for pharmaceutical intermediates

Reduction:

-

Reagents : LiAlH₄ or NaBH₄

-

Products : Corresponding amines (R-NH₂)

-

Mechanism : Cleavage of the C=S bond to C-NH₂

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl-aryl bond formation:

-

Conditions : Pd(OAc)₂, PPh₃, K₂CO₃ in DMF

-

Example : Suzuki-Miyaura coupling with boronic acids

Mechanistic Insights

The trifluoromethyl group exerts strong -I and +R effects, polarizing the aromatic ring and activating specific positions for electrophilic attack. Simultaneously, the thioamide’s sulfur atom serves as a soft nucleophile in polar aprotic media, while the nitrogen becomes reactive in basic conditions .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of N-(4-(trifluoromethyl)phenyl)ethanethioamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi. The incorporation of the trifluoromethyl group is believed to enhance the binding affinity to bacterial targets, improving efficacy.

Anticancer Potential

Research has demonstrated that this compound can serve as a scaffold for developing anticancer agents. For example, the synthesis of this compound derivatives has been linked to improved activity against cancer cell lines. The presence of the trifluoromethyl group contributes to the modulation of biological pathways associated with tumor growth and metastasis .

Reagent in Organic Synthesis

This compound is utilized as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitution reactions allows for the formation of complex molecules. This compound can be used to generate thiocarbamates and other sulfur-containing compounds, which are valuable intermediates in organic synthesis .

Catalyst Development

The compound has also been explored as a potential catalyst in chemical reactions. Its unique electronic properties due to the trifluoromethyl group can facilitate reaction mechanisms that are otherwise challenging, providing a pathway for more efficient synthetic routes .

Polymer Chemistry

In material sciences, this compound derivatives have been investigated for their role in polymer chemistry. The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives .

Nanotechnology

The compound's properties are being explored in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can improve bioavailability and targeted delivery, addressing challenges in pharmacotherapy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Derivatives demonstrated significant inhibition against Gram-positive bacteria with MIC values ranging from 8-32 μg/mL. |

| Study 2 | Anticancer Activity | Compounds showed IC50 values below 10 μM against several cancer cell lines, indicating promising anticancer properties. |

| Study 3 | Organic Synthesis | Successfully used as a reagent to synthesize complex thioureas with yields exceeding 85%. |

| Study 4 | Polymer Enhancement | Improved thermal stability of polymer composites by incorporating trifluoromethyl-substituted thiol compounds. |

Mechanism of Action

The mechanism of action of N-(4-(Trifluoromethyl)phenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, potentially modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on substituents, molecular properties, and applications:

Key Observations:

- Trifluoromethyl vs.

- Thioamide vs. Phthalimide : Thioamides exhibit distinct reactivity due to sulfur’s polarizability, enabling nucleophilic substitutions or metal coordination, whereas phthalimides are rigid, planar structures favored in polymer chemistry .

- Oxo Derivative Comparison: The addition of a carbonyl group in 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide alters its physical state (oil vs. solid) and may influence intermolecular interactions compared to the non-oxo analog .

Spectroscopic and Analytical Data

- NMR Shifts : For 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide, ¹H NMR signals for aromatic protons appear at δ 7.45–7.85 ppm, while the -CF₃ group contributes to deshielding effects. ¹³C NMR confirms the thioamide carbon at δ 195–200 ppm . Comparable data for this compound is absent but would likely show similar aromatic shifts with reduced complexity due to the absence of the oxo group.

- HRMS Validation: The oxo derivative’s HRMS (m/z 310.0508) aligns with its molecular formula, C₁₅H₁₁F₃NOS .

Research Findings and Implications

- Trifluoromethyl Advantage : The -CF₃ group significantly modifies electronic and steric properties, as seen in the oxo derivative’s stability and NMR profiles . This group’s inductive effect may also reduce metabolic clearance in vivo.

- Thioamide Reactivity : Thioamides participate in unique reactions, such as thio-Michael additions, which are absent in phthalimides. This could expand utility in catalysis or drug design.

- Contrast with Chloro Analogs : While 3-chloro-N-phenyl-phthalimide excels in polymer applications, the trifluoromethyl-thioamide combination may prioritize biological or optoelectronic applications due to its balanced hydrophobicity and electronic tuning.

Biological Activity

N-(4-(Trifluoromethyl)phenyl)ethanethioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance the lipophilicity and biological activity of compounds. The presence of the ethanethioamide moiety suggests potential interactions with biological targets such as enzymes and receptors.

1. Antimicrobial Activity

Research has indicated that compounds with a trifluoromethyl group exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate efficacy against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds were reported as follows:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| Compound A | 25.9 | S. aureus |

| Compound B | 12.9 | MRSA |

These results suggest that this compound may possess comparable antimicrobial activity, although specific data for this compound is less documented in the literature .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be inferred from studies on structurally similar compounds. For example, certain derivatives demonstrated the ability to inhibit lipopolysaccharide-induced NF-κB activation, a key transcription factor in inflammatory responses. The following table summarizes the anti-inflammatory effects observed:

| Compound | Effect on NF-κB Activation (%) | Concentration (µM) |

|---|---|---|

| Compound C | -9% | 20 |

| Compound D | +10% | 15 |

These findings indicate that modifications in the phenyl ring's substituents significantly influence anti-inflammatory activity .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to various enzymes and receptors, potentially modulating their activities. For example, it has been suggested that such compounds may act by inhibiting enzyme activity or altering receptor signaling pathways .

Case Study: Neurochemical Effects

A recent study examined the neurochemical effects of novel derivatives related to this compound using zebrafish as a model organism. The research highlighted that these compounds could alter levels of neurotransmitters such as norepinephrine, dopamine, and serotonin after chronic administration. Behavioral tests indicated anxiolytic-like effects, suggesting potential applications in psychopharmacotherapy .

Q & A

Basic Question: What are the recommended methodologies for synthesizing N-(4-(Trifluoromethyl)phenyl)ethanethioamide?

Answer:

The synthesis of this thioamide can be achieved via thioacylation using nitroalkanes as thioacyl equivalents. A nitroalkane (e.g., nitroethane) reacts with a trifluoromethyl-substituted aniline derivative under acidic conditions, followed by reduction with Fe/HCl to yield the thioamide . Alternatively, ynamide-mediated thioacylation provides high regioselectivity and functional group tolerance. For example, coupling 4-(trifluoromethyl)aniline with a thioacylating agent (e.g., thiobenzimidazolone) in dichloromethane with catalytic DMAP yields the product . Characterization should include 1H/13C NMR (δ ~7.5–8.0 ppm for aromatic protons, δ ~200 ppm for thiocarbonyl carbons) and HRMS (calculated [M+H]+: 310.0508, observed: 310.0508) .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical methods include:

- 1H/13C NMR spectroscopy : Identify aromatic protons (δ 7.6–8.1 ppm) and the thiocarbonyl carbon (δ ~200 ppm). Discrepancies in splitting patterns may indicate impurities .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C10H9F3NS; [M+H]+: 248.0422) .

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect degradation products .

- FT-IR : Validate the thioamide group (C=S stretch at ~1200–1250 cm⁻¹) .

Basic Question: What are the solubility and stability considerations for this compound in experimental settings?

Answer:

- Solubility : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, or dichloromethane. Pre-saturate solvents with inert gas (N2/Ar) to prevent oxidation .

- Stability : Store at –20°C under anhydrous conditions. Monitor decomposition via TLC (Rf ~0.5 in hexane:EtOAc 7:3). Avoid prolonged exposure to light or high humidity .

Advanced Question: How can researchers resolve contradictions in reported structural data (e.g., NMR shifts vs. computational predictions)?

Answer:

- Density Functional Theory (DFT) : Compare experimental 13C NMR shifts (e.g., δ 200 ppm for C=S) with DFT-calculated values (B3LYP/6-31G* basis set). Deviations >2 ppm suggest conformational isomerism or solvent effects .

- X-ray crystallography : Use SHELX for single-crystal refinement to confirm bond lengths (C–S: ~1.67 Å) and angles. Discrepancies may arise from crystal packing forces .

- Cross-validate with independent techniques (e.g., IR, Raman spectroscopy) .

Advanced Question: What strategies optimize the synthesis yield while minimizing byproducts?

Answer:

- Catalytic optimization : Replace Fe/HCl with Zn/HOAc for nitroalkane reduction to reduce Fe(III)-thioamide complex formation .

- Microwave-assisted synthesis : Reduce reaction time (20 min at 120°C) and improve yield (from 65% to 85%) .

- Byproduct analysis : Use LC-MS to identify thiourea derivatives (m/z 280–300) and adjust stoichiometry (amine:nitroalkane = 1:1.2) .

Advanced Question: How can computational modeling predict biological interactions of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The trifluoromethyl group enhances hydrophobic interactions .

- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns runs). Pay attention to thiocarbonyl hydrogen bonding .

- ADMET prediction : Tools like SwissADME assess bioavailability (LogP ~3.4) and CYP450 metabolism .

Advanced Question: What experimental designs address reproducibility challenges in biological activity assays?

Answer:

- Positive controls : Include known thioamide-based inhibitors (e.g., fluthiamide) to calibrate activity .

- Dose-response curves : Use 8-point dilution series (1 nM–100 µM) in triplicate to calculate IC50 values .

- Buffer standardization : Maintain pH 7.4 (PBS) with 0.01% BSA to prevent compound aggregation .

Advanced Question: How does the compound’s stability vary under extreme pH or temperature conditions?

Answer:

- Thermal stability : TGA analysis shows decomposition at >150°C. For reactions above 100°C, use short microwave pulses .

- pH stability : Incubate in buffers (pH 2–12) for 24h. LC-MS detects hydrolysis products (e.g., carboxylic acid) at pH >10 .

- Light sensitivity : UV-Vis (λmax 255 nm) tracks photodegradation; use amber vials for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.